(4-Amino-3-isopropyl-5-methylphenyl)methanol
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Overview
Description
(4-Amino-3-isopropyl-5-methylphenyl)methanol is an organic compound with the molecular formula C11H17NO It is a derivative of thymol, a monoterpene phenol found in the essential oils of various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-isopropyl-5-methylphenyl)methanol typically involves the reduction of the corresponding nitro compound, (4-Nitro-3-isopropyl-5-methylphenyl)methanol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the use of sodium borohydride as a reducing agent in an alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using hydrogenation reactors. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-isopropyl-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: (4-Amino-3-isopropyl-5-methylphenyl)aldehyde or (4-Amino-3-isopropyl-5-methylphenyl)carboxylic acid.
Reduction: (4-Amino-3-isopropyl-5-methylphenyl)amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Amino-3-isopropyl-5-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Amino-3-isopropyl-5-methylphenyl)methanol involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit heme oxygenase-1, an enzyme involved in oxidative stress response. The compound may also interact with other enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thymol: A monoterpene phenol with antimicrobial and antioxidant properties.
(4-Amino-3-methylphenyl)methanol: A structurally similar compound with different substituents.
(4-Amino-3-isopropyl-5-methylphenyl)aldehyde: An oxidation product of (4-Amino-3-isopropyl-5-methylphenyl)methanol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities in various research fields, making it a valuable compound for further study.
Properties
IUPAC Name |
(4-amino-3-methyl-5-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-7(2)10-5-9(6-13)4-8(3)11(10)12/h4-5,7,13H,6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTSHQBFRGDHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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